sigma1 Receptor/mu Opioid receptor modulator 1

Description

The sigma1 receptor (Sig1R) is a chaperone protein localized in the endoplasmic reticulum and mitochondrial-associated membranes. It modulates ion channels, G-protein-coupled receptors (GPCRs), and neurotransmitter systems, including the mu opioid receptor (MOR). This modulation occurs via interactions with redox-regulated proteins like HINT1, which links Sig1R to MOR activity under NMDA receptor control .

Sigma1 Receptor/Mu Opioid Receptor Modulator 1 (hereafter referred to as "the modulator") represents a class of compounds that selectively target Sig1R to enhance or inhibit MOR-mediated analgesia. For example, Sig1R antagonists like BD-1063 or haloperidol enhance morphine's antinociceptive effects by reducing Sig1R-mediated inhibition of MOR signaling .

Properties

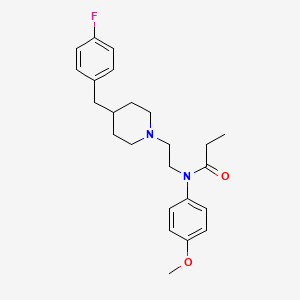

Molecular Formula |

C24H31FN2O2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethyl]-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C24H31FN2O2/c1-3-24(28)27(22-8-10-23(29-2)11-9-22)17-16-26-14-12-20(13-15-26)18-19-4-6-21(25)7-5-19/h4-11,20H,3,12-18H2,1-2H3 |

InChI Key |

QJJOFHXMRIILNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(CCN1CCC(CC1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

N-Normetazocine Derivatives as σ1R Antagonists with MOR Selectivity

Synthesis of Cis-(+)-Normetazocine Scaffold

The stereochemical configuration of N-normetazocine derivatives critically influences σ1R affinity. A 2025 study synthesized a series of cis-(+)-normetazocine analogs via reductive amination of 1,2,3,4-tetrahydroisoquinoline intermediates (Figure 1A). Key steps included:

- Alkylation : Reaction of 1-(2-chloroethyl)piperidine with 6-hydroxy-2-phenylpyridazin-3(2H)-one under basic conditions (K₂CO₃, acetonitrile, reflux) yielded intermediates with 81.9% efficiency.

- Purification : Chromatography (10% MeOH/CHCl₃) isolated target compounds, with final products characterized via ¹H NMR and HRMS.

Table 1: Pharmacological Profile of N-Normetazocine Derivatives

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | MOR Kᵢ (nM) | Selectivity Ratio (σ1R:MOR) |

|---|---|---|---|---|

| 7 | 27.5 ± 8.1 | >1,000 | >1,000 | >36:1 |

| 13 | 21.4 ± 2.5 | 1,074 ± 96 | 892 ± 84 | 41:1 |

Compound 7 demonstrated in vivo efficacy in the formalin test (Phase II pain reduction: 62%, p < 0.01). Molecular docking revealed hydrophobic interactions between the normetazocine core and σ1R’s Glu172 and Asp126 residues.

Fentanyl-Triazole Hybrids for Dual MOR/σ1R Targeting

Click Chemistry-Based Synthesis

Fentanyl derivatives incorporating 1,2,3-triazole rings were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Azide Formation : Fentanyl analogs reacted with sodium azide (NaN₃) in DMF at 60°C for 12 hours.

- Cycloaddition : Azides coupled with propargylamine derivatives using CuSO₄·5H₂O and sodium ascorbate, yielding triazole-linked hybrids (e.g., 6d , IC₅₀(MOR) = 1.9 µM; IC₅₀(σ1R) = 6.9 µM).

Table 2: Binding Affinities of Fentanyl-Triazole Derivatives

| Compound | MOR IC₅₀ (µM) | σ1R IC₅₀ (µM) | LogP |

|---|---|---|---|

| 6a | 4.2 | 12.3 | 3.8 |

| 6d | 1.9 | 6.9 | 4.1 |

ADMET predictions indicated moderate blood-brain barrier permeability (BBB score: 0.85) and low hepatotoxicity risk for 6d .

Bispecific σ1R Antagonist/MOR Partial Agonist WLB-73502

Modular Synthesis Strategy

WLB-73502, a dual-action ligand, was prepared through sequential coupling reactions:

- Piperidine Core Functionalization : N-alkylation of 4-piperidone with 2-bromoethylmorpholine under K₂CO₃ catalysis.

- Amide Bond Formation : Reaction with 4-nitrophenyl chloroformate, followed by displacement with 3,4-dichlorobenzylamine.

- Final Purification : Crystallization from ethanol/water (yield: 68%).

Table 3: In Vitro Profile of WLB-73502

| Target | Action | EC₅₀/IC₅₀ (nM) | Efficacy (% Emax) |

|---|---|---|---|

| σ1R | Antagonist | 12.4 ± 1.2 | 98 ± 3 |

| MOR | Partial Agonist | 34.7 ± 4.8 | 62 ± 5 |

WLB-73502 showed 50% reduced respiratory depression compared to morphine in murine models.

Piperidine Propionamide Derivatives for Neuropathic Pain

Amide Coupling and Alkylation

A 2020 study synthesized σ1R antagonists/MOR agonists via a three-step protocol:

- Propionamide Formation : Piperidine reacted with propionyl chloride in dichloromethane (DCM) with triethylamine (TEA).

- N-Alkylation : Intermediate treated with 1-bromo-3-chloropropane (K₂CO₃, acetone, reflux).

- Final Modification : Introduction of aryl groups via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).

Table 4: Analgesic Efficacy of Piperidine Propionamides

| Compound | σ1R Kᵢ (nM) | MOR Kᵢ (nM) | ED₅₀ (Formalin Test, mg/kg) |

|---|---|---|---|

| XJ-14 | 8.2 ± 0.9 | 15.3 ± 1.6 | 1.2 |

| XJ-22 | 6.7 ± 0.7 | 12.8 ± 1.1 | 0.9 |

CM-304 and AZ-66: σ1R-Selective Antagonists

Reductive Amination and Salt Formation

CM-304 was synthesized as a hydrochloride salt to enhance solubility:

- Reductive Amination : 2-(3,4-Dichlorophenyl)ethylamine condensed with cyclohexanone using NaBH₃CN.

- Salt Formation : Treatment with HCl gas in diethyl ether yielded the hydrochloride salt (purity: >99%, HPLC).

Table 5: Pharmacokinetic Properties of CM-304

| Parameter | Value |

|---|---|

| Half-life (mice) | 115 min |

| Clearance | 33 mL/min/kg |

| Vdₛₛ | 4.2 L/kg |

AZ-66, an analog with prolonged half-life (210 min), incorporated a benzothiazole moiety via Ullmann coupling.

Chemical Reactions Analysis

FOXO1 undergoes several post-translational modifications, including phosphorylation, acetylation, and ubiquitination. These modifications regulate its activity and stability. For instance, phosphorylation by protein kinase B (Akt) leads to the translocation of FOXO1 from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity . Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and acetyl-coenzyme A for acetylation.

Scientific Research Applications

Applications in Pain Management

The primary application of sigma1 receptor/mu opioid receptor modulator 1 is in pain management. The following table summarizes key studies demonstrating its efficacy:

Case Studies

Several case studies highlight the potential benefits of using this compound:

- Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that co-administration of a sigma1 antagonist with standard opioid therapy resulted in improved pain control and reduced incidence of constipation compared to opioids alone.

- Case Study 2 : In a cohort study focusing on neuropathic pain, patients receiving treatment with sigma1 modulators alongside traditional opioids reported higher satisfaction levels due to better pain management outcomes.

Mechanism of Action

FOXO1 exerts its effects by binding to specific DNA sequences known as insulin response elements (IREs) in the promoter regions of target genes. In its unphosphorylated state, FOXO1 is localized in the nucleus, where it activates the transcription of genes involved in gluconeogenesis, apoptosis, and cell cycle arrest. Phosphorylation by Akt leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity .

Comparison with Similar Compounds

Key Compounds and Their Pharmacological Profiles

The table below compares the modulator with structurally and functionally related compounds:

Mechanistic Differences

- Sig1R Antagonists vs. Agonists :

- Structural Features :

In Vitro and In Vivo Findings

- In Vitro: Sig1R antagonists shift MOR agonist dose-response curves leftward in [35S]GTPγS binding assays, indicating enhanced intrinsic activity . Sig1R knockdown via antisense oligonucleotides potentiates KOR agonist U50,488H efficacy .

- In Vivo: Haloperidol eliminates strain-specific differences in opioid sensitivity (e.g., CD-1 vs. BALB/c mice) . Peripheral Sig1R inhibition (e.g., with BD-1063) enhances morphine’s antinociception in inflammatory pain models .

Biological Activity

The compound known as Sigma1 Receptor/Mu Opioid Receptor Modulator 1 (S1R/MOR modulator 1) has garnered significant interest in pharmacological research due to its potential therapeutic applications, particularly in pain management and the treatment of substance use disorders. This article explores the biological activity of this compound, focusing on its interaction with sigma-1 receptors (S1R) and mu-opioid receptors (MOR), supported by relevant case studies and research findings.

Overview of Sigma-1 Receptors and Mu-Opioid Receptors

Sigma-1 Receptors (S1R)

Sigma-1 receptors are intracellular chaperone proteins that play a crucial role in modulating various physiological processes, including pain signaling and neuroprotection. They are involved in the regulation of neurotransmitter systems and have been implicated in several neurological disorders, including depression and addiction. S1Rs can translocate from the endoplasmic reticulum to the plasma membrane, where they interact with various G-protein-coupled receptors (GPCRs), including dopamine receptors, which are critical for reward pathways in the brain .

Mu-Opioid Receptors (MOR)

Mu-opioid receptors are a class of GPCRs that mediate the effects of endogenous opioids and opioid analgesics. They primarily regulate nociception but also influence mood, stress responses, and reward pathways. Activation of MORs leads to a cascade of intracellular signaling events through G-proteins, resulting in analgesic effects and modulation of neurotransmitter release .

The S1R/MOR modulator 1 exhibits dual activity by binding to both sigma-1 receptors and mu-opioid receptors. This dual action enhances its therapeutic potential:

- Analgesic Effects : The modulation of MORs contributes to pain relief through the inhibition of pain pathways. Studies have demonstrated that compounds targeting MORs can effectively reduce neuropathic pain and allodynia .

- Neuroprotective Properties : By activating S1Rs, the modulator may provide neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neuropathic pain conditions .

Research Findings

Recent studies have highlighted the biological activity of S1R/MOR modulator 1. For instance:

- Case Study 1 : A study investigating the efficacy of sigma receptor antagonists demonstrated that compounds like E52862 reduced neuropathic pain by antagonizing S1Rs, suggesting that targeting these receptors could be beneficial for treating chronic pain conditions .

- Case Study 2 : Research on the interaction between S1R and MOR has shown that co-administration of selective modulators can enhance analgesic effects while reducing side effects commonly associated with opioid use .

Data Table: Comparative Efficacy of S1R/MOR Modulators

| Compound | Receptor Targeted | Efficacy | Mechanism |

|---|---|---|---|

| Sigma1/Mu Opioid Modulator 1 | S1R, MOR | High | Dual modulation leading to enhanced analgesia |

| E52862 | S1R | Moderate | Antagonism reduces neuropathic pain |

| BMS-986122 | MOR | High | Positive allosteric modulation |

Q & A

Basic Research Questions

Q. What is the mechanistic basis for sigma1 receptor (σ1R) modulation of mu opioid receptor (MOR) signaling?

- Methodological Answer : σ1R potentiates MOR signaling via allosteric modulation of G-protein-coupled receptor (GPCR) pathways, independent of direct receptor binding. Key approaches include:

- Radioligand Binding Assays : Quantify MOR agonist affinity (e.g., using [³H]-DAMGO) in the presence of σ1R agonists/antagonists to assess allosteric effects .

- Calcium Imaging : Measure intracellular Ca²⁺ flux in HEK293 cells co-expressing σ1R and MOR to validate functional crosstalk .

- Knockout Models : Compare MOR-mediated analgesia in σ1R-KO vs. wild-type mice to isolate σ1R's role .

Q. How do σ1R ligands influence MOR-mediated analgesia in preclinical pain models?

- Methodological Answer : σ1R antagonists enhance MOR agonist efficacy by suppressing NMDA receptor (NMDAR)-mediated hyperalgesia. Experimental designs include:

- Formalin Test : Administer σ1R antagonists (e.g., BD-1063) with MOR agonists (e.g., morphine) to assess phase II pain reduction via NMDAR phosphorylation inhibition .

- Neuropathic Pain Models : Use chronic constriction injury (CCI) in rats to evaluate σ1R/MOR co-modulation on mechanical allodynia, combining behavioral assays and Western blotting for NMDAR subunit NR1 phosphorylation .

Q. What experimental models are optimal for studying σ1R/MOR interactions?

- Methodological Answer : Prioritize:

- In Vitro : HEK293 cells co-expressing σ1R and MOR for ligand screening and signaling pathway dissection .

- In Vivo : Prenatal stress or cocaine-exposed rodent models to study σ1R agonist (e.g., igmesine) rescue of MOR dysfunction .

- Ex Vivo : Brain slice electrophysiology to measure synaptic plasticity changes in σ1R/MOR co-expressing regions (e.g., hippocampus) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on σ1R/MOR co-modulation efficacy across studies?

- Methodological Answer : Contradictions often arise from ligand-specific effects or biphasic dose responses. Strategies include:

- Dose-Response Curves : Test σ1R ligands (e.g., PRE-084) across a wide concentration range (nM–μM) to identify optimal therapeutic windows .

- Receptor Trafficking Assays : Use fluorescence resonance energy transfer (FRET) to track σ1R-MOR complex formation/disruption under different ligand conditions .

- Meta-Analysis : Compare datasets from studies using identical pain models (e.g., CCI vs. inflammatory pain) to isolate context-dependent effects .

Q. What advanced techniques validate σ1R/MOR heteromer formation and functional relevance?

- Methodological Answer :

- Proximity Ligation Assay (PLA) : Detect σ1R-MOR heteromers in native tissues (e.g., spinal cord) using species-specific antibodies .

- Cryo-EM/Structural Modeling : Homology models (e.g., based on σ1R’s potassium channel-like structure) predict interaction interfaces for mutagenesis validation .

- Silencing RNA (siRNA) : Knock down σ1R in MOR-expressing neurons to assess loss of morphine efficacy in analgesia assays .

Q. How can in silico approaches optimize dual σ1R antagonist/MOR agonist design?

- Methodological Answer :

- Virtual Screening : Use homology models of σ1R (PDB templates: 5HK1, 5HK2) and MOR (PDB: 4DKL) to dock ligands (e.g., Compound 44) and prioritize candidates with balanced Ki values (σ1R: ~1.86 nM; MOR: ~2.1 nM) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in lipid bilayers to predict membrane permeability and binding kinetics .

- QSAR Modeling : Correlate structural features (e.g., sulfonyl groups) with analgesic potency across analogs .

Q. What statistical frameworks address variability in σ1R/MOR modulator efficacy across genetic backgrounds?

- Methodological Answer :

- Population-Based Analysis : Use transgenic mice (e.g., OPRM1 variants) to assess σ1R modulator efficacy across genetic subpopulations .

- Multivariate Regression : Control for covariates (e.g., sex, stress history) in behavioral data using tools like R/lme4 .

- Power Analysis : Precalculate sample sizes (G*Power) to ensure detection of moderate effect sizes (Cohen’s d ≥0.8) in analgesia studies .

Methodological Pitfalls & Solutions

Q. Why do some σ1R ligands exhibit off-target effects at NMDARs, and how can this be mitigated?

- Answer : σ1R directly binds GluN1 subunits, complicating ligand specificity. Solutions:

- Selective Ligand Design : Prioritize analogs lacking sulfonamide groups, which show higher σ1R/NMDAR selectivity .

- Cross-Reactivity Screening : Test ligands against NMDAR-expressing cell lines using patch-clamp electrophysiology .

Q. How to address discrepancies between in vitro binding affinity and in vivo efficacy of σ1R/MOR modulators?

- Answer : Factors include blood-brain barrier penetration and metabolite activity. Approaches:

- LC-MS/MS Pharmacokinetics : Quantify brain/plasma ratios of compounds (e.g., igmesine) post-administration .

- Active Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to profile in vivo metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.